2-{4-[6-(Hydroxymethyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-ol
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Overview
Description
2-{4-[6-(Hydroxymethyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-ol is a synthetic organic compound with the molecular formula C({11})H({18})N({4})O({2}) and a molecular weight of 238.29 g/mol This compound features a pyridazine ring substituted with a hydroxymethyl group and a piperazine ring linked via an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[6-(Hydroxymethyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-ol typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group is introduced via a hydroxymethylation reaction, often using formaldehyde and a base.
Formation of the Piperazine Ring: Piperazine is synthesized through the cyclization of ethylenediamine with dihaloalkanes.
Linking the Piperazine and Pyridazine Rings: The final step involves the nucleophilic substitution reaction where the piperazine ring is linked to the pyridazine ring via an ethan-1-ol linker.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The pyridazine ring can undergo reduction to form a dihydropyridazine derivative.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: 2-{4-[6-(Carboxyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-ol.
Reduction: 2-{4-[6-(Hydroxymethyl)dihydropyridazin-3-yl]piperazin-1-yl}ethan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, 2-{4-[6-(Hydroxymethyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-ol is studied for its potential as a biochemical probe. It can interact with various biological targets, making it useful in the study of enzyme functions and cellular processes.
Medicine
This compound has potential applications in medicinal chemistry. Its structure suggests it could be a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-{4-[6-(Hydroxymethyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-ol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, while the piperazine ring can interact with receptor sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-{4-[6-(Hydroxymethyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-amine: Similar structure but with an amine group instead of an alcohol.
2-{4-[6-(Hydroxymethyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-thiol: Similar structure but with a thiol group instead of an alcohol.
2-{4-[6-(Hydroxymethyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-ether: Similar structure but with an ether linkage instead of an alcohol.
Uniqueness
The presence of the hydroxymethyl group and the ethan-1-ol linker in 2-{4-[6-(Hydroxymethyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-ol provides unique chemical reactivity and biological activity compared to its analogs
Properties
IUPAC Name |
2-[4-[6-(hydroxymethyl)pyridazin-3-yl]piperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c16-8-7-14-3-5-15(6-4-14)11-2-1-10(9-17)12-13-11/h1-2,16-17H,3-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFLBMROBHRZJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=NN=C(C=C2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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